molecular formula C19H15Cl2N3O3S B2475540 5-[(2,6-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 439109-49-6

5-[(2,6-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

Cat. No. B2475540
CAS RN: 439109-49-6
M. Wt: 436.31
InChI Key: XWCPAZKSNQAQPN-UHFFFAOYSA-N
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Description

5-[(2,6-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (DCBSQ) is a novel compound that has recently been studied for its potential applications in the field of scientific research. DCBSQ has been found to possess a variety of unique properties, including a unique mechanism of action and biochemical and physiological effects, which makes it an attractive option for laboratory experiments. In

Scientific Research Applications

Cancer Research and Met Kinase Inhibition

Met kinase (also known as hepatocyte growth factor receptor) plays a crucial role in cell proliferation, survival, and migration. Inhibiting Met kinase has therapeutic implications for cancer treatment. Researchers have explored the potential of our compound in this context . Specifically:

  • Pyrrole–5-(2,6-dichlorobenzyl)sulfonylindolin-2-ones (a class of compounds related to our target) were designed as potent Met kinase inhibitors. Structural optimization led to the identification of several subnanomolar IC50 values in biochemical assays. Notably, compound 20 demonstrated remarkable inhibition of Met kinase with an IC50 value of 0.37 nM . It also suppressed Met autophosphorylation and downstream signaling pathways, including Gab-1, PLC-γ, FAK, Akt, STAT3, and ERK. In MKN45 cells, complete inhibition of STAT3 and ERK phosphorylation was observed at a concentration of 100 nM .

Drug Delivery Systems

The compound’s lipophilicity and stability make it an interesting candidate for drug delivery systems. Researchers have explored its encapsulation in nanoparticles, micelles, or liposomes to enhance bioavailability and targeted delivery.

properties

IUPAC Name

5-[(2,6-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O3S/c1-26-15-6-10-14(7-16(15)27-2)22-19(24-8-17(25)23-18(10)24)28-9-11-12(20)4-3-5-13(11)21/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCPAZKSNQAQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=C(C=CC=C4Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,6-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

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